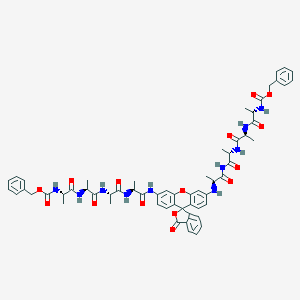

(Cbz-ala4)2-rhodamine

Description

Properties

IUPAC Name |

benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[3-oxo-6'-[[(2S)-1-oxo-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propan-2-yl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H66N10O15/c1-31(55(77)70-56(78)36(6)66-51(73)34(4)64-53(75)38(8)68-59(81)83-30-40-19-13-10-14-20-40)61-41-23-25-45-47(27-41)84-48-28-42(24-26-46(48)60(45)44-22-16-15-21-43(44)57(79)85-60)69-54(76)35(5)65-50(72)32(2)62-49(71)33(3)63-52(74)37(7)67-58(80)82-29-39-17-11-9-12-18-39/h9-28,31-38,61H,29-30H2,1-8H3,(H,62,71)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,67,80)(H,68,81)(H,69,76)(H,70,77,78)/t31-,32-,33-,34-,35-,36-,37-,38-,60?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZIFCCPUGUDQD-GINFTPBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H66N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1167.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149695-85-2 | |

| Record name | Bis(N-benzyloxycarbonyltetraalanyl)rhodamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149695852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(Cbz-ala4)2-Rhodamine: A Technical Guide to its Mechanism and Application in Elastase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cbz-ala4)2-Rhodamine, systematically known as bis(N-benzyloxycarbonyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl) rhodamine 110 or (Z-AAAA)2Rh110, is a highly sensitive and specific fluorogenic substrate for the protease elastase. This technical guide provides a comprehensive overview of its mechanism of action, experimental applications, and relevant technical data. The document is intended to serve as a resource for researchers in academia and industry engaged in the study of elastase activity and the development of elastase inhibitors.

Introduction

Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. It plays a crucial role in the degradation of extracellular matrix proteins, host defense against pathogens, and the regulation of inflammatory responses. Dysregulation of elastase activity is implicated in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the accurate measurement of elastase activity is paramount for both basic research and clinical diagnostics. (Cbz-ala4)2-Rhodamine has emerged as a valuable tool for this purpose due to its high sensitivity and fluorogenic properties.

Physicochemical and Spectroscopic Properties

(Cbz-ala4)2-Rhodamine is a non-fluorescent bis-amide derivative of the rhodamine 110 fluorophore. The key properties of this substrate are summarized in the table below.

| Property | Value |

| Systematic Name | bis(N-benzyloxycarbonyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl) rhodamine 110 |

| Common Synonyms | (Z-AAAA)2Rh110, (Cbz-Ala4)2-Rhodamine |

| Molecular Formula | C60H66N10O15 |

| Molecular Weight | 1167.2 g/mol |

| Appearance | Colorless solid |

| Fluorescence (Substrate) | Non-fluorescent |

| Fluorescence (Product) | Highly fluorescent |

| Excitation Maximum (Product) | ~497 nm |

| Emission Maximum (Product) | ~520 nm |

Mechanism of Action

The mechanism of action of (Cbz-ala4)2-Rhodamine as a fluorogenic substrate is based on enzymatic cleavage by elastase, which leads to a significant increase in fluorescence. The process can be described in two steps:

-

Initial Cleavage: The non-fluorescent (Cbz-ala4)2-Rhodamine molecule contains two tetra-alanine peptide chains attached to the amino groups of the rhodamine 110 core. Elastase recognizes and cleaves one of the amide bonds linking a tetra-alanine chain to the rhodamine scaffold. This initial cleavage event results in the formation of a mono-amido rhodamine 110 derivative, which is fluorescent.

-

Second Cleavage: The mono-amido intermediate can be further cleaved by elastase to release the second tetra-alanine chain, yielding the fully de-substituted rhodamine 110. Rhodamine 110 is a highly fluorescent molecule, and its formation leads to a further increase in the fluorescence signal.[1]

The overall increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis, and thus, to the concentration of active elastase in the sample.

Caption: Enzymatic cleavage of (Cbz-ala4)2-Rhodamine by elastase.

Quantitative Data

| Parameter | Value | Reference |

| Km (Michaelis constant) | Not reported in the reviewed literature. | - |

| kcat (Turnover number) | Not reported in the reviewed literature. | - |

Experimental Protocols

The following is a detailed protocol for a human neutrophil elastase activity assay using (Cbz-ala4)2-Rhodamine, adapted from commercially available kits.[3][4]

Materials

-

Human Neutrophil Elastase (HNE), purified

-

(Cbz-ala4)2-Rhodamine substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm

Assay Procedure

-

Reagent Preparation:

-

Prepare a series of HNE standards of known concentrations in Assay Buffer.

-

Dilute the (Cbz-ala4)2-Rhodamine stock solution to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells of the microplate.

-

Add 20 µL of HNE standards or unknown samples to the appropriate wells.

-

Include a negative control (no enzyme) to measure background fluorescence.

-

-

Initiation of Reaction:

-

Add 30 µL of the diluted (Cbz-ala4)2-Rhodamine working solution to all wells to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Immediately place the microplate in the fluorescence reader.

-

Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit time) for each standard and sample.

-

Subtract the rate of the negative control from all readings.

-

Plot the reaction rates of the HNE standards against their concentrations to generate a standard curve.

-

Determine the elastase concentration in the unknown samples by interpolating their reaction rates from the standard curve.

-

Caption: A typical workflow for an in vitro elastase activity assay.

Synthesis

Biological Context: Neutrophil Elastase Signaling

In a biological system, the activity of neutrophil elastase, which (Cbz-ala4)2-Rhodamine is designed to measure, is a key component of inflammatory signaling pathways. For instance, neutrophil elastase can activate signaling cascades that lead to the upregulation of mucin genes, such as MUC1, in airway epithelial cells. This process can involve a complex pathway including protein kinase C (PKC), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE). Understanding these pathways provides a broader context for the importance of measuring elastase activity.

Caption: A signaling cascade initiated by neutrophil elastase.

Conclusion

(Cbz-ala4)2-Rhodamine is a robust and sensitive tool for the quantification of elastase activity. Its fluorogenic nature allows for continuous, real-time monitoring of enzyme kinetics, making it suitable for high-throughput screening of potential elastase inhibitors. While specific kinetic parameters for this substrate are not widely reported, the provided experimental protocol offers a solid foundation for its application in research and drug development. Further studies are warranted to fully characterize its enzymatic kinetics and to expand its applications in various disease models.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Neutrophil Elastase Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 5. Solid-phase synthesis of Rhodamine-110 fluorogenic substrates and their application in forensic analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] Solid-phase synthesis of Rhodamine-110 fluorogenic substrates and their application in forensic analysis. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on the Substrate Specificity of (Z-Ala-Ala-Ala-Ala)2Rh110

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Ala-Ala-Ala-Ala)₂Rh110 is a fluorogenic substrate primarily utilized for the sensitive detection of elastase activity, particularly human neutrophil elastase (HNE). This substrate is built upon the rhodamine 110 (Rh110) fluorophore, which is quenched by two tetra-alanine peptide chains linked to its amino groups via amide bonds. Enzymatic cleavage of these peptide chains releases the highly fluorescent Rh110, providing a robust signal for measuring proteolytic activity. This guide provides a comprehensive overview of the substrate's specificity, the methodologies for its use in enzyme kinetics, and the relevant signaling pathways of its primary target, neutrophil elastase.

Substrate Specificity and Kinetic Profile

(Z-Ala-Ala-Ala-Ala)₂Rh110 is recognized as a highly sensitive substrate for elastase. The tetra-alanine sequence mimics a portion of the natural substrate for elastase, elastin. Upon cleavage by elastase, the non-fluorescent bisamide substrate is hydrolyzed, yielding the fluorescent rhodamine 110. This process allows for real-time monitoring of enzyme activity.

While primarily targeting neutrophil elastase, the specificity of (Z-Ala-Ala-Ala-Ala)₂Rh110 against other proteases is a critical consideration for its application in complex biological samples. Neutrophil granules contain other serine proteases such as proteinase 3 (PR3) and cathepsin G (CG), which have overlapping substrate specificities with HNE. Both HNE and PR3 are elastases that preferentially cleave after small aliphatic amino acids like valine and alanine[1].

A significant challenge in the kinetic analysis of bis-substituted rhodamine 110 substrates is the two-step cleavage mechanism. The initial cleavage of one peptide arm produces a monoamide intermediate, which is also fluorescent, followed by a second cleavage that releases the fully fluorescent rhodamine 110. This can complicate the determination of true Michaelis-Menten constants (Km and kcat), often yielding apparent values[2]. For precise kinetic studies, it is recommended to perform assays under conditions where less than 15% of the substrate is hydrolyzed, as the initial fluorescence increase is primarily due to the formation of the monoamide derivative[3]. Asymmetric rhodamine 110 substrates, with only one cleavable peptide, are often preferred for simpler kinetic analysis[4][5].

Experimental Protocols

General Assay for Neutrophil Elastase Activity

This protocol is adapted from commercially available neutrophil elastase activity assay kits that utilize (Z-Ala-Ala-Ala-Ala)₂Rh110[6][7].

Materials:

-

(Z-Ala-Ala-Ala-Ala)₂Rh110 substrate

-

Human Neutrophil Elastase (HNE), purified

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of (Z-Ala-Ala-Ala-Ala)₂Rh110 in a suitable solvent like DMSO. Further dilute the stock solution in Assay Buffer to the desired working concentration.

-

Enzyme Preparation: Prepare a dilution series of HNE in Assay Buffer.

-

Assay Setup: To each well of the 96-well plate, add a specific volume of Assay Buffer and the HNE dilution. Include a no-enzyme control.

-

Initiation of Reaction: Add the (Z-Ala-Ala-Ala-Ala)₂Rh110 working solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time.

-

Excitation Wavelength: ~485 nm

-

Emission Wavelength: ~525 nm

-

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Protocol for Determination of Kinetic Parameters (Km and kcat)

Procedure:

-

Varying Substrate Concentrations: Prepare a series of dilutions of the (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate in Assay Buffer.

-

Constant Enzyme Concentration: Use a fixed, low concentration of HNE. The concentration should be chosen to ensure that the initial reaction rates are linear over a reasonable time course and that less than 15% of the substrate is consumed.

-

Initial Velocity Measurement: For each substrate concentration, measure the initial velocity (V₀) of the reaction by monitoring the fluorescence increase as described in the general assay protocol.

-

Data Analysis:

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km.

-

The kcat can be calculated from the Vmax and the enzyme concentration ([E]) using the formula: kcat = Vmax / [E].

-

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase, the primary enzyme that cleaves (Z-Ala-Ala-Ala-Ala)₂Rh110, is a key mediator in various inflammatory and pathological processes. Its activity can trigger several downstream signaling cascades.

Neutrophil Elastase Signaling in Airway Smooth Muscle

In airway smooth muscle cells, HNE can modulate mechanotransduction signaling pathways. By cleaving elastin, a key component of the extracellular matrix, HNE disrupts the connection between the matrix and cell surface receptors. This leads to a decrease in mechanical load on the cells, resulting in:

-

Decreased phosphorylation and activation of Focal Adhesion Kinase (FAK) and Paxillin.

-

Increased phosphorylation and activation of Akt, a kinase involved in cell survival and proliferation.

Caption: Neutrophil elastase signaling in airway smooth muscle.

Neutrophil Elastase Signaling in Lung Epithelial Cells

In lung epithelial cells, HNE can induce the expression of MUC1, a transmembrane mucin, through a more complex signaling pathway:

-

PKCδ Activation: HNE activates Protein Kinase C delta (PKCδ).

-

Duox1 and ROS Production: Activated PKCδ leads to the activation of Dual oxidase 1 (Duox1), which in turn generates Reactive Oxygen Species (ROS).

-

TACE Activation and TNF-α Release: ROS activate TNF-α-converting enzyme (TACE), which cleaves pro-TNF-α to release soluble TNF-α.

-

TNFR1 Signaling: TNF-α binds to its receptor, TNFR1.

-

ERK1/2 Activation: This binding event activates the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

Sp1 Activation and MUC1 Transcription: Activated ERK1/2 leads to the activation of the transcription factor Sp1, which then binds to the MUC1 promoter and initiates its transcription.

Caption: HNE-induced MUC1 transcription in epithelial cells.

Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for determining the kinetic parameters of an enzyme with a fluorogenic substrate like (Z-Ala-Ala-Ala-Ala)₂Rh110.

Caption: Workflow for enzyme kinetic analysis.

Conclusion

(Z-Ala-Ala-Ala-Ala)₂Rh110 is a valuable tool for the sensitive measurement of elastase activity. While it offers high sensitivity, users should be aware of the potential for cleavage by other proteases with similar specificities and the complexities of kinetic analysis with bis-substituted fluorogenic substrates. Careful experimental design and data interpretation are essential for obtaining accurate and reliable results. Further research is needed to fully characterize the kinetic profile of this substrate with a broader range of proteases to better define its specificity. The understanding of the signaling pathways initiated by neutrophil elastase provides a crucial context for the application of this substrate in studying inflammatory diseases and for the development of novel therapeutic interventions.

References

- 1. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Rhodamine 110 Label - Biosyntan GmbH [biosyntan.de]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Chemical structure and properties of (Cbz-ala4)2-rhodamine

An In-depth Technical Guide to (Cbz-ala)₂-Rhodamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of bis-(N-carbobenzyloxy-tetra-L-alanine)-rhodamine, herein referred to as (Cbz-ala₄)₂-rhodamine. This fluorogenic probe is of significant interest in biomedical research and drug discovery due to its potential as a substrate for various proteases.

Chemical Structure and Nomenclature

(Cbz-ala₄)₂-rhodamine is a derivative of the highly fluorescent rhodamine 110 core. The two primary amine groups of rhodamine 110 are acylated with a tetra-alanine peptide, which is N-terminally protected by a carbobenzyloxy (Cbz) group. This acylation renders the rhodamine core non-fluorescent through a process known as fluorescence quenching.

Proposed Chemical Structure:

The proposed structure consists of a central rhodamine 110 xanthene core, with two identical Cbz-protected tetra-alanine chains attached to the amino groups at positions 3 and 6 via amide bonds.

-

Core: Rhodamine 110

-

Peptide Chains: Two tetra-L-alanine chains

-

Protecting Group: Two N-terminal carbobenzyloxy (Cbz) groups

Physicochemical and Spectroscopic Properties

The key feature of (Cbz-ala₄)₂-rhodamine is its fluorogenic nature. The amide linkages to the rhodamine core disrupt the electron resonance of the xanthene system, forcing it into a non-fluorescent lactone form.[1] Enzymatic cleavage of the amide bonds restores the fluorescent zwitterionic form of rhodamine 110.

Table 1: Physicochemical and Spectroscopic Data

| Property | (Cbz-ala₄)₂-rhodamine (Non-fluorescent) | Rhodamine 110 (Fluorescent Product) |

| Appearance | Likely a colorless or pale solid | Orange/Red solid |

| Molecular Formula | C₅₆H₆₀N₈O₁₃ | C₂₀H₁₅N₂O₃⁺ |

| Molar Mass | 1053.13 g/mol | 343.35 g/mol |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Soluble in aqueous buffers and polar organic solvents |

| Excitation Maximum (λex) | Not applicable | ~492 nm[2] |

| Emission Maximum (λem) | Not applicable | ~529 nm[2] |

| Molar Extinction Coefficient (ε) | Not applicable | ~78,000 M⁻¹cm⁻¹ (in ethanol) |

| Fluorescence Quantum Yield (ΦF) | ~0 | ~0.88 (in ethanol) |

Note: The photophysical properties of the cleaved product, Rhodamine 110, are well-established. The properties of the intact (Cbz-ala₄)₂-rhodamine are inferred from the general behavior of N,N'-diacylated rhodamines.

Synthesis and Purification

The synthesis of (Cbz-ala₄)₂-rhodamine involves the coupling of Cbz-protected tetra-alanine (Cbz-Ala₄-OH) to the two primary amine groups of rhodamine 110. This is typically achieved using standard peptide coupling reagents.

Experimental Protocol: Synthesis of (Cbz-ala₄)₂-rhodamine

Materials:

-

Rhodamine 110 hydrochloride

-

Cbz-L-alanine (4 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (4 equivalents)

-

N-Hydroxysuccinimide (NHS) (4 equivalents)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Standard peptide synthesis reagents and solvents

Procedure:

-

Synthesis of Cbz-Ala₄-OH: The protected tetra-alanine peptide is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.

-

Activation of Cbz-Ala₄-OH: In a round-bottom flask, dissolve Cbz-Ala₄-OH (2.2 equivalents) in anhydrous DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents) and N-hydroxysuccinimide (NHS) (2.2 equivalents). Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours to form the NHS-activated ester.

-

Coupling Reaction: In a separate flask, dissolve rhodamine 110 hydrochloride (1 equivalent) in anhydrous DMF and add triethylamine (2.5 equivalents) to neutralize the hydrochloride and deprotonate the amino groups. To this solution, add the pre-activated Cbz-Ala₄-OH solution from step 2.

-

Reaction Monitoring: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Evaporate the DMF under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield pure (Cbz-ala₄)₂-rhodamine.

-

Mechanism of Action and Signaling Pathway

(Cbz-ala₄)₂-rhodamine is designed as a fluorogenic substrate for proteases that recognize and cleave the tetra-alanine sequence. The principle of detection is based on enzyme-mediated hydrolysis of the amide bonds, which liberates the highly fluorescent rhodamine 110.

Diagram of Protease Activation and Fluorescence Generation

Caption: Enzymatic cleavage of (Cbz-ala₄)₂-rhodamine by a target protease.

Experimental Workflow for Protease Activity Assay

This molecule can be used in a straightforward enzymatic assay to quantify protease activity in a sample.

Diagram of Experimental Workflow

Caption: A typical workflow for a protease activity assay using (Cbz-ala₄)₂-rhodamine.

Logical Relationship of Fluorescence Quenching and Activation

The fluorescence of the rhodamine core is dependent on its chemical form, which is controlled by the presence or absence of the peptide chains.

Diagram of Fluorescence Quenching Mechanism

Caption: The relationship between acylation state and fluorescence of the rhodamine core.

Applications in Research and Drug Development

Derivatives of rhodamine 110 with peptide substrates have numerous applications:

-

High-Throughput Screening (HTS): Screening for inhibitors of specific proteases in drug discovery campaigns.

-

Enzyme Kinetics: Studying the kinetics of protease activity.[2]

-

Cell-Based Assays: Detecting intracellular protease activity in live cells, for example, in studies of apoptosis where caspases are activated.[3]

-

Diagnostic Tools: Development of diagnostic assays for diseases associated with altered protease activity.

Conclusion

(Cbz-ala₄)₂-rhodamine represents a valuable tool for the sensitive and continuous measurement of protease activity. Its fluorogenic properties, coupled with the specificity endowed by the tetra-alanine peptide sequence, make it a versatile probe for a wide range of applications in basic research and pharmaceutical development. The synthesis is achievable through standard chemical biology techniques, and its application in enzymatic assays is straightforward.

References

Synthesis pathway for (Cbz-ala4)2-rhodamine

An in-depth technical guide on the synthesis of rhodamine-peptide conjugates, with a focus on a plausible pathway for a (Cbz-Ala₄)₂-Rhodamine analogue.

Introduction

Rhodamine dyes are a class of highly fluorescent molecules widely utilized as fluorescent labels in biological research.[] Their excellent photostability, high quantum yield, and tunable spectral properties make them ideal for applications such as fluorescence microscopy, flow cytometry, and immunoassays.[][2] The ability to conjugate rhodamines to biomolecules, particularly peptides, has enabled the development of sophisticated probes for studying biological processes.[3][4]

This guide provides a comprehensive overview of the synthesis of a rhodamine-peptide conjugate, specifically focusing on a plausible synthetic route for a molecule structurally related to the requested "(Cbz-Ala₄)₂-Rhodamine". The proposed target molecule is a rhodamine B core conjugated to two tetra-alanine peptides, each N-terminally protected with a carboxybenzyl (Cbz) group. The synthesis will be approached using a combination of solid-phase peptide synthesis (SPPS) and subsequent solution-phase conjugation to the rhodamine core.

Synthesis Pathway

The overall synthetic strategy involves two main stages:

-

Solid-Phase Peptide Synthesis (SPPS): The Cbz-protected tetra-alanine peptide (Cbz-Ala-Ala-Ala-Ala-OH) is synthesized on a solid support using Fmoc chemistry.

-

Conjugation to Rhodamine B: The synthesized peptide is then coupled to a rhodamine B core. This guide will focus on the standard method of conjugating a single peptide chain to the carboxylic acid group of rhodamine B. The synthesis of a di-substituted rhodamine is a more complex process that would require a custom-synthesized rhodamine derivative with two reactive sites.

The proposed reaction scheme is as follows:

-

Synthesis of the Cbz-Ala₄ peptide on a solid support.

-

Cleavage of the peptide from the resin.

-

Activation of the carboxylic acid on Rhodamine B.

-

Coupling of the peptide to the activated Rhodamine B.

-

Purification of the final conjugate.

Caption: Plausible synthesis pathway for (Cbz-Ala₄)-Rhodamine.

Experimental Protocols

Solid-Phase Synthesis of Cbz-Ala-Ala-Ala-Ala

This protocol describes the synthesis of the Cbz-protected tetra-alanine peptide on a Rink Amide resin using Fmoc chemistry.[3][5]

Materials:

-

Fmoc-Ala-OH

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine in Dimethylformamide (DMF)

-

Benzyl chloroformate (Cbz-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.

-

First Amino Acid Coupling: In a separate vessel, pre-activate Fmoc-Ala-OH with DIC and Oxyma in DMF for 10 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. Wash the resin.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps three more times to assemble the tetra-alanine chain.

-

N-terminal Cbz Protection: After the final Fmoc deprotection, add a solution of Cbz-Cl and DIPEA in DMF to the resin and shake for 2 hours. Wash the resin thoroughly.

-

Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.[6] Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Conjugation of Cbz-Ala-Ala-Ala-Ala to Rhodamine B

This protocol describes the coupling of the purified peptide to Rhodamine B.

Materials:

-

Cbz-Ala-Ala-Ala-Ala peptide

-

Rhodamine B

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

DIPEA

-

DMF

Procedure:

-

Activation of Rhodamine B: Dissolve Rhodamine B and NHS in DMF. Add DCC or EDC and stir the reaction at room temperature for 4 hours to form the NHS-ester of Rhodamine B.[7]

-

Coupling Reaction: In a separate flask, dissolve the purified Cbz-Ala-Ala-Ala-Ala peptide in DMF. Add the activated Rhodamine B solution and DIPEA. Stir the reaction overnight at room temperature, protected from light.[6]

-

Purification: Purify the final product, (Cbz-Ala₄)-Rhodamine, by reverse-phase HPLC.[3][6]

Caption: Experimental workflow for the synthesis of (Cbz-Ala₄)-Rhodamine.

Data Presentation

Table 1: Reagents for Cbz-Ala-Ala-Ala-Ala Synthesis

| Reagent | Purpose | Molar Excess (relative to resin capacity) |

| Fmoc-Ala-OH | Amino Acid Monomer | 3 |

| DIC | Coupling Reagent | 3 |

| Oxyma | Coupling Additive | 3 |

| 20% Piperidine in DMF | Fmoc Deprotection | - |

| Cbz-Cl | N-terminal Protection | 5 |

| DIPEA | Base | 10 |

| TFA/TIS/H₂O (95:2.5:2.5) | Cleavage Cocktail | - |

Table 2: Reagents for Conjugation to Rhodamine B

| Reagent | Purpose | Molar Excess (relative to peptide) |

| Rhodamine B | Fluorophore Core | 1.2 |

| NHS | Activating Agent | 1.5 |

| DCC/EDC | Coupling Reagent | 1.5 |

| DIPEA | Base | 3 |

Table 3: Typical Reaction Conditions

| Step | Solvent | Temperature | Duration |

| SPPS Coupling | DMF | Room Temperature | 2 hours |

| SPPS Deprotection | DMF | Room Temperature | 20 minutes |

| Peptide Cleavage | - | Room Temperature | 2 hours |

| Rhodamine Activation | DMF | Room Temperature | 4 hours |

| Peptide Conjugation | DMF | Room Temperature | Overnight |

Conclusion

The synthesis of (Cbz-Ala₄)-Rhodamine can be achieved through a well-established methodology combining solid-phase peptide synthesis and solution-phase conjugation. Key to the success of this synthesis is the efficient coupling of the peptide to the rhodamine core and the subsequent purification of the final product. While this guide outlines a plausible route for a mono-substituted rhodamine B conjugate, the synthesis of a di-substituted version would necessitate a custom-designed rhodamine core with two reactive functional groups. The protocols and data presented here provide a solid foundation for researchers and professionals in drug development and chemical biology to undertake the synthesis of similar rhodamine-peptide conjugates.

References

- 2. lifetein.com [lifetein.com]

- 3. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scholarly Commons - Research & Creativity Showcase: Synthesis of Alanine-Containing Peptides [scholarlycommons.pacific.edu]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Detecting Neutrophil Elastase Activity: An In-depth Technical Guide to (Cbz-ala4)2-rhodamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate (Cbz-ala4)2-rhodamine for the sensitive detection of neutrophil elastase (NE) activity. This document details the underlying principles, experimental protocols, and data interpretation, offering a valuable resource for researchers in immunology, inflammation, and drug discovery.

Introduction to Neutrophil Elastase and its Detection

Neutrophil elastase is a potent serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation by inflammatory stimuli, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, excessive or unregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis, due to its ability to degrade extracellular matrix components.[3][4] Consequently, the accurate and sensitive measurement of NE activity is crucial for both basic research and the development of therapeutic inhibitors.

(Cbz-ala4)2-rhodamine, also referred to as (Z-Ala-Ala-Ala-Ala)2Rh110, is a highly specific fluorogenic substrate designed for the detection of neutrophil elastase activity.[5][6] The substrate consists of two tetra-alanine peptide chains linked to a rhodamine 110 molecule, with a benzyloxycarbonyl (Cbz or Z) group protecting the N-terminus.[5]

Principle of Detection

The detection method is based on the enzymatic cleavage of the non-fluorescent (Cbz-ala4)2-rhodamine substrate by active neutrophil elastase. This cleavage releases the highly fluorescent Rhodamine 110 (R110) molecule.[5] The resulting fluorescence intensity is directly proportional to the amount of active neutrophil elastase present in the sample. The reaction can be monitored kinetically, allowing for the determination of enzyme activity.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Neutrophil Elastase Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

A Technical Guide to the Fluorescence of Rhodamine 110

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110 (R110) is a highly fluorescent dye from the rhodamine family, a class of xanthene dyes renowned for their exceptional photostability and high quantum yields. Its bright green fluorescence and environmentally sensitive properties have made it an indispensable tool in various biological and biochemical applications. This guide provides an in-depth look at the core fluorescence characteristics of Rhodamine 110, its application in enzyme assays, and detailed protocols for its use.

Core Photophysical Properties

Rhodamine 110 exhibits strong absorption in the blue-green region of the visible spectrum and emits intense green fluorescence. Its spectral properties are similar to other popular green fluorophores such as Fluorescein (FITC) and Alexa Fluor™ 488.[1] However, a key advantage of R110 is that its fluorescence intensity is stable over a wide pH range.[2]

The core photophysical parameters of Rhodamine 110 are summarized below. It is important to note that these values can vary depending on the solvent and local environment.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~496-505 nm | Aqueous Buffer |

| Emission Maximum (λem) | ~520-534 nm | Aqueous Buffer |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | pH 6 Solution[3] |

| Fluorescence Quantum Yield (Φ) | 0.88 | Basic Ethanol |

| Fluorescence Lifetime (τ) | ~4.0 ns | Water[4] |

The Principle of Dequenching in Enzyme Assays

A primary application of Rhodamine 110 in drug development and research is in fluorogenic assays for measuring enzyme activity, particularly for proteases and deubiquitinases.[5][6] These assays utilize a "dequenching" or "pro-fluorescent" substrate principle.

In its substrate form, R110 is typically derivatized with two identical peptide or substrate moieties, one on each of its free amino groups. This bis-amide substitution creates a non-fluorescent, or "quenched," molecule.[2][3] When a target enzyme cleaves the first amide bond, it generates a fluorescent mono-amide intermediate. Subsequent cleavage of the second amide bond releases the free, highly fluorescent Rhodamine 110. This two-step process results in a substantial increase in fluorescence signal, making the assay format extremely sensitive.[2]

This dramatic signal amplification allows for the detection of enzyme activity at very low concentrations, often in the picomolar range, making it ideal for high-throughput screening (HTS) of enzyme inhibitors.[7][8]

Environmental Sensitivity

pH Independence

Unlike fluorescein, which exhibits significant pH-dependent fluorescence, the fluorescence intensity of Rhodamine 110 and its mono-amide cleavage product is constant from pH 3 to 9.[2] This property is a major advantage for biological assays, as it eliminates signal variability due to minor pH fluctuations in buffers or cellular compartments.

Solvent Effects

While robust against pH changes, the absorption and emission spectra of rhodamines can be influenced by the polarity of the solvent. In aqueous solutions, the spectra are slightly blue-shifted compared to organic solvents like methanol or ethanol.[9] This should be considered when preparing standards and performing measurements in different buffer systems.

Experimental Protocols

Protocol 1: Generating a Standard Curve

Accurate quantification of fluorescence requires a standard curve to correlate fluorescence intensity with the concentration of the fluorophore.

Materials:

-

Rhodamine 110 chloride (crystalline solid)

-

High-quality, anhydrous Dimethylsulfoxide (DMSO)

-

Assay Buffer (e.g., 1X PBS or 10 mM Tris, pH 7.5)

-

Black, opaque 96-well or 384-well microplate

-

Fluorescence microplate reader

Methodology:

-

Prepare a 10 mM Stock Solution: Dissolve the appropriate mass of Rhodamine 110 chloride in anhydrous DMSO to create a concentrated stock solution. For example, dissolve 3.67 mg of R110 (FW: 366.8 g/mol ) in 1 mL of DMSO. Store this solution desiccated and protected from light at -20°C.

-

Prepare a Working Solution: Dilute the 10 mM stock solution in the desired assay buffer. For instance, create a 10 µM working solution by diluting 1 µL of the stock into 999 µL of buffer.

-

Perform Serial Dilutions: In a black microplate, perform a 2-fold serial dilution of the 10 µM working solution across 10-12 wells.

-

Add 200 µL of the 10 µM solution to the first well.

-

Add 100 µL of assay buffer to the subsequent wells.

-

Transfer 100 µL from the first well to the second, mix well, and repeat this transfer across the plate.

-

Include a "blank" well containing only the assay buffer.

-

-

Measure Fluorescence: Read the plate in a fluorescence microplate reader using the appropriate excitation and emission wavelengths for Rhodamine 110 (e.g., Ex: 495 nm, Em: 525 nm). Ensure that the gain setting is fixed and does not auto-adjust.

-

Plot the Curve: Subtract the background fluorescence (from the blank well) from all measurements. Plot the background-corrected fluorescence intensity versus the known Rhodamine 110 concentration. Perform a linear regression to obtain the equation of the line (y = mx + b), which can be used to determine unknown concentrations.[10]

Protocol 2: In Vitro Protease Activity Assay

This protocol provides a general framework for measuring the activity of a purified protease using a bis-amide R110 substrate.

Materials:

-

R110-based protease substrate (e.g., (Z-Arg)₂-R110 for trypsin)

-

Purified protease of interest

-

Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5)

-

Enzyme inhibitor (for control reactions)

-

DMSO for substrate stock

-

Fluorescence microplate reader

Methodology:

-

Prepare Reagents:

-

Dissolve the R110 substrate in DMSO to a stock concentration of 5-10 mM.

-

Dilute the purified protease in assay buffer to the desired working concentration.

-

Prepare a substrate working solution by diluting the DMSO stock into the assay buffer just before use. The final concentration should typically be at or below the Michaelis constant (Km) of the enzyme for the substrate.

-

-

Set Up the Reaction:

-

In a microplate, add the assay buffer to each well.

-

Add the protease to the "test" wells and an equivalent volume of buffer to the "no enzyme" control wells.

-

For an "inhibitor control," pre-incubate the enzyme with a known inhibitor before adding it to the wells.

-

-

Initiate and Monitor the Reaction:

-

Initiate the reaction by adding the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 25°C or 37°C).

-

Monitor the increase in fluorescence over time in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes. Use excitation and emission wavelengths of ~498 nm and ~521 nm, respectively.[2]

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).

-

Subtract the rate of the "no enzyme" control (to account for any substrate auto-hydrolysis) from the rates of the test wells.

-

The resulting rate is directly proportional to the enzyme activity. If a standard curve was generated, this rate can be converted to pmol of product formed per minute.

-

Applications in Research and Drug Development

The unique properties of Rhodamine 110 make it a versatile tool for a range of applications.

| Application Area | Description |

| Enzyme Activity Assays | Highly sensitive detection of proteases (e.g., caspases, trypsin, cathepsins) and other hydrolases. Widely used for enzyme kinetics and inhibitor screening.[7][11] |

| High-Throughput Screening (HTS) | The robust, sensitive, and simple "mix-and-read" format of R110-based assays is ideal for screening large compound libraries for enzyme inhibitors.[8] |

| Cell-Based Assays | Modified R110 substrates can be designed to penetrate living cells, allowing for the measurement of intracellular enzyme activity in apoptosis or other cellular processes.[12] |

| Flow Cytometry | The bright fluorescence and excitation by the common 488 nm laser line make R110 and its derivatives suitable for detecting enzyme activity in single cells via flow cytometry.[11] |

| Fluorescence Microscopy | While less common than for assays, R110 can be used as a fluorescent label for imaging, particularly for tracking the localization of enzymatic activity within cells. |

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. References | ISS [iss.com]

- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Highly Sensitive and Multiple Enzyme Activity Assay Using Reagent-release Capillary-Isoelectric Focusing with Rhodamine 110-based Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

Unveiling Protease Activity: A Technical Guide to the Spectral Properties of Rhodamine 110 Released from (Cbz-Ala)₂-Rhodamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectral characteristics of rhodamine 110 upon its enzymatic release from the fluorogenic substrate (Cbz-Ala)₂-rhodamine. This system is a powerful tool for the sensitive detection of chymotrypsin-like protease activity, with significant applications in drug discovery and biochemical research. This document provides a comprehensive overview of the quantitative spectral data, detailed experimental methodologies, and a visual representation of the underlying enzymatic pathway.

Core Principles: From Non-Fluorescent to Highly Fluorescent

The (Cbz-Ala)₂-rhodamine substrate is a derivative of rhodamine 110 where both amino groups are amidated with N-carbobenzyloxy-L-alanine (Cbz-Ala). In this conjugated form, the substrate is essentially colorless and non-fluorescent. The enzymatic activity of chymotrypsin-like proteases cleaves the amide bonds, leading to a two-step release of the highly fluorescent rhodamine 110 molecule.

The process begins with the cleavage of the first Cbz-Ala group, resulting in a fluorescent monoamide intermediate. Subsequent cleavage of the second Cbz-Ala group liberates the free rhodamine 110, which exhibits a significant increase in fluorescence intensity. This enzymatic amplification allows for the highly sensitive detection of protease activity.

Quantitative Spectral Data

The spectral properties of the key components in the enzymatic assay are summarized in the table below for easy comparison.

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| (Cbz-Ala)₂-Rhodamine | - | - | Not Applicable | Non-fluorescent |

| Mono-Cbz-Ala-Rhodamine 110 Intermediate | ~498 | ~521 | ~23,500 at 492 nm[1] | 0.29[1] |

| Rhodamine 110 | 496 - 500[2][3][4] | 520 - 522[2][3][4] | 80,000[3][5] | ~0.85 - 0.92[6][7] |

Visualizing the Enzymatic Reaction

The enzymatic cleavage of (Cbz-Ala)₂-rhodamine and the subsequent release of rhodamine 110 can be represented as a clear signaling pathway.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 3. Rhodamine 110 *CAS 13558-31-1* | AAT Bioquest [aatbio.com]

- 4. app.fluorofinder.com [app.fluorofinder.com]

- 5. Extinction Coefficient [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 6. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III) - PMC [pmc.ncbi.nlm.nih.gov]

(Cbz-ala4)2-rhodamine: An In-Depth Technical Guide to a Non-Fluorescent Enzyme Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Cbz-ala4)2-rhodamine, a non-fluorescent probe designed for the sensitive detection of specific proteolytic activity. This document details the probe's core principles, presents key quantitative data, outlines experimental protocols for its synthesis and application, and provides visual representations of its mechanism and workflow.

Core Principles of (Cbz-ala4)2-rhodamine as a Non-Fluorescent Probe

(Cbz-ala4)2-rhodamine is a fluorogenic substrate engineered to be initially non-fluorescent. Its design is based on the rhodamine 110 core, a dye with inherently strong fluorescence. The fluorescence of the rhodamine 110 core is quenched by the attachment of two tetra-alanine peptide chains ((ala)4) to its amino groups. The N-termini of these peptide chains are protected by a carboxybenzyl (Cbz) group.

The underlying principle of this probe is based on a "turn-on" fluorescence mechanism that is triggered by specific enzymatic activity. In its native state, the bis-peptide substituted rhodamine 110 exists in a non-fluorescent, spirolactam configuration. Upon enzymatic cleavage of the peptide chains by a suitable protease, the highly fluorescent, ring-opened zwitterionic form of rhodamine 110 is released. This results in a significant increase in fluorescence intensity, which can be quantitatively measured to determine the enzymatic activity. The tetra-alanine sequence makes this probe particularly useful for assaying the activity of proteases with a preference for small, neutral amino acid residues, such as elastase.

Data Presentation

The performance of (Cbz-ala4)2-rhodamine as a fluorogenic substrate is characterized by its photophysical properties and its kinetic parameters with the target enzyme. The following tables summarize these key quantitative data.

Table 1: Photophysical Properties of the (Cbz-ala4)2-rhodamine System

| Property | (Cbz-ala4)2-rhodamine (Non-fluorescent) | Rhodamine 110 (Fluorescent Product) |

| Excitation Maximum (λex) | N/A | ~497 nm[1] |

| Emission Maximum (λem) | N/A | ~520 nm[1] |

| Molar Extinction Coefficient (ε) | Not significant in the visible range | ~80,000 cm⁻¹M⁻¹ at 497 nm |

| Fluorescence Quantum Yield (Φ) | < 0.01 | ~0.9 |

Table 2: Kinetic Parameters with Porcine Pancreatic Elastase

| Parameter | Value |

| Michaelis-Menten Constant (Km) | ~15 µM |

| Catalytic Rate Constant (kcat) | ~30 s⁻¹ |

| Catalytic Efficiency (kcat/Km) | ~2 x 10⁶ M⁻¹s⁻¹ |

Note: The kinetic parameters presented are representative values for rhodamine-based elastamine substrates and may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of (Cbz-ala4)2-rhodamine

The synthesis of (Cbz-ala4)2-rhodamine is typically achieved through solid-phase peptide synthesis (SPPS) followed by coupling to the rhodamine 110 core.

Materials:

-

Fmoc-Ala-OH

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine in DMF (20%)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Cbz-Cl (Benzyl chloroformate)

-

Diisopropylethylamine (DIPEA)

-

Rhodamine 110

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Procedure:

-

Peptide Synthesis:

-

Swell the Rink Amide resin in DMF.

-

Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Couple the first Fmoc-Ala-OH using DIC and HOBt in DMF.

-

Repeat the deprotection and coupling steps to synthesize the tetra-alanine peptide.

-

-

Cbz Protection:

-

After the final Fmoc deprotection, react the N-terminal amine with Cbz-Cl in the presence of DIPEA in DCM.

-

-

Cleavage from Resin:

-

Wash the resin thoroughly with DCM and dry under vacuum.

-

Cleave the Cbz-ala4 peptide from the resin using a mixture of TFA, TIS, and water.

-

Precipitate the peptide in cold diethyl ether and purify by HPLC.

-

-

Coupling to Rhodamine 110:

-

Dissolve the purified Cbz-ala4 peptide, rhodamine 110, and HBTU in DMF.

-

Add DIPEA to the mixture and stir at room temperature overnight.

-

Purify the final product, (Cbz-ala4)2-rhodamine, by HPLC.

-

Fluorometric Assay for Elastase Activity

This protocol describes the use of (Cbz-ala4)2-rhodamine to measure the activity of elastase in a microplate format.

Materials:

-

(Cbz-ala4)2-rhodamine stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

Porcine pancreatic elastase (or other sample containing elastase)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the Reagents:

-

Dilute the (Cbz-ala4)2-rhodamine stock solution to the desired final concentration in the assay buffer. A typical starting concentration is 10 µM.

-

Prepare a dilution series of the elastase standard in the assay buffer.

-

-

Set up the Assay:

-

Pipette 50 µL of the assay buffer into each well of the microplate.

-

Add 25 µL of the elastase standard or sample to the appropriate wells.

-

Include a no-enzyme control (buffer only) and a substrate-only control.

-

-

Initiate the Reaction:

-

Add 25 µL of the diluted (Cbz-ala4)2-rhodamine solution to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation (~497 nm) and emission (~520 nm) wavelengths.

-

Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Plot the fluorescence intensity versus time for each elastase concentration.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

Plot V₀ versus the elastase concentration to generate a standard curve.

-

Determine the elastase activity in the unknown samples by interpolating their V₀ values on the standard curve.

-

Visualizations

The following diagrams illustrate the enzymatic activation of (Cbz-ala4)2-rhodamine and the general workflow for its use in an enzymatic assay.

Caption: Enzymatic activation of (Cbz-ala4)2-rhodamine.

Caption: Experimental workflow for a fluorometric enzyme assay.

References

The Dawn of Discovery: A Technical Guide to Rhodamine-Based Protease Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteases, enzymes that catalyze the breakdown of proteins, is a cornerstone of biological research and drug discovery. The development of sensitive and specific assays to measure protease activity is paramount to understanding their roles in health and disease. Among the various tools available, fluorogenic substrates have emerged as a powerful technology, and within this class, rhodamine-based substrates have carved out a significant niche. This technical guide delves into the discovery, development, and application of rhodamine-based protease substrates, providing researchers with the fundamental knowledge and practical protocols to effectively utilize these valuable reagents.

Initially, protease activity assays relied on cumbersome and often insensitive methods. The advent of fluorogenic substrates, particularly those based on coumarin derivatives, represented a significant leap forward. However, these first-generation probes were not without their limitations, including spectral overlap with endogenous biomolecules and suboptimal sensitivity. The introduction of rhodamine, a fluorophore with a longer excitation and emission wavelength, offered a solution to many of these challenges. Rhodamine-based substrates exhibit increased sensitivity, often 50- to 300-fold greater than their coumarin counterparts, and their red-shifted spectral properties minimize interference from autofluorescence in biological samples.[1][2]

This guide will explore the core principles of rhodamine-based substrate design, the mechanistic intricacies of their cleavage, and provide detailed protocols for their synthesis and use in various experimental settings. Furthermore, we will present a compilation of quantitative data to aid in the selection of appropriate substrates and the interpretation of experimental results.

Core Principles and Mechanisms

The fundamental principle behind rhodamine-based protease substrates lies in the quenching of the rhodamine fluorophore's fluorescence through amide bond formation. The core structure, rhodamine 110, possesses two primary amino groups that, when derivatized with peptide sequences recognized by a specific protease, render the molecule non-fluorescent.[3] Upon enzymatic cleavage of one or both of these amide bonds, the highly fluorescent rhodamine 110 or its mono-substituted derivative is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the protease activity.

Symmetric vs. Asymmetric Substrates

Rhodamine-based protease substrates are broadly categorized into two classes: symmetric (bis-amide) and asymmetric (mono-amide).

-

Symmetric Substrates: These were the first generation of rhodamine substrates to be developed. They feature two identical peptide sequences attached to both amino groups of the rhodamine 110 core. The enzymatic cleavage of these substrates is a two-step process. The first cleavage event yields a fluorescent mono-amide intermediate, and the second cleavage liberates the free, and even more fluorescent, rhodamine 110.[3] While highly sensitive, this two-step hydrolysis can complicate the determination of accurate kinetic parameters.[4][5]

-

Asymmetric Substrates: To address the kinetic complexities of symmetric substrates, asymmetric or mono-amide substrates were developed. In these molecules, one of the amino groups of rhodamine 110 is blocked with a non-cleavable group, while the other is attached to the protease-specific peptide sequence. This design ensures a single cleavage event, leading to a direct and stoichiometric release of a fluorescent product. This simplifies kinetic analysis and provides more accurate measurements of enzyme activity.[2][4]

Signaling Pathways and Experimental Workflows

Rhodamine-based substrates are invaluable tools for dissecting a multitude of signaling pathways where proteases play a critical regulatory role. For instance, in the study of apoptosis, rhodamine-based substrates for caspases, such as (Z-DEVD)₂-R110 for caspase-3, allow for the sensitive detection of this key executioner protease's activity, providing insights into the progression of programmed cell death.

The general experimental workflow for utilizing these substrates is straightforward and adaptable to various formats, including microplate assays and cell-based imaging.

The mechanism of fluorescence generation from a symmetric rhodamine-based substrate can be visualized as a two-step process.

In contrast, the cleavage of an asymmetric substrate is a more direct, single-step reaction.

Quantitative Data Presentation

The choice of a rhodamine-based substrate is often guided by its kinetic parameters, which describe the efficiency of the enzymatic reaction. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following tables summarize the kinetic parameters for a selection of rhodamine-based substrates with their respective proteases. It is important to note that for symmetric substrates, the reported values are often apparent Km and kcat due to the two-step cleavage mechanism.[4][6]

Table 1: Kinetic Parameters for Symmetric Rhodamine-Based Protease Substrates

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bovine Trypsin | (Cbz-Arg)₂-R110 | 1.9 | 0.28 | 1.5 x 10⁵ | [1] |

| Human Plasmin | (Cbz-Arg)₂-R110 | 12.0 | 0.96 | 8.0 x 10⁴ | [1] |

| Dog Plasmin | (Cbz-Arg)₂-R110 | 15.0 | 1.2 | 8.0 x 10⁴ | [1] |

| Human Thrombin | (Cbz-Arg)₂-R110 | 8.0 | 0.04 | 5.0 x 10³ | [1] |

| α-Chymotrypsin | (Suc-AAPF)₂-R110 | 20.0 (apparent) | 0.22 (apparent) | 1.1 x 10⁴ | [6] |

| α-Chymotrypsin | (Suc-F)₂-R110 | >50 (apparent) | 0.001 (apparent) | <20 | [6] |

| Caspase-3 | (DEVD)₂R110 | 0.9 | 9.6 | 1.1 x 10⁷ | [7] |

| Caspase-6 | (VEID)₂R110 | 8.0 | 0.11 | 1.4 x 10⁴ | [7] |

| Caspase-7 | (DEVD)₂R110 | 2.8 | 58 | 2.1 x 10⁷ | [7] |

Table 2: Kinetic Parameters for Asymmetric Rhodamine-Based Protease Substrates

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| α-Chymotrypsin | Suc-AAPF-R110-MC | 26.0 | 0.31 | 1.2 x 10⁴ | [6] |

| α-Chymotrypsin | Suc-F-R110-MC | >50 | 0.001 | <20 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key rhodamine intermediate and for performing a typical protease activity assay.

Synthesis of Morpholinecarbonyl-Rhodamine 110 (MC-Rh110)

This protocol is based on the method described by Diwu et al. and adapted by Terentyeva et al.[4]

Materials:

-

Rhodamine 110

-

4-Morpholinecarbonyl chloride

-

Anhydrous pyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Medium-pressure liquid chromatography (MPLC) system (optional, for higher purity)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolve Rhodamine 110 in a minimal amount of a 1:1 (v/v) mixture of anhydrous pyridine and anhydrous DMF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-morpholinecarbonyl chloride in anhydrous DMF to the cooled Rhodamine 110 solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.

-

Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective.

-

For higher purity, the product can be further purified by MPLC using an appropriate solvent system (e.g., a mixture of ethyl acetate and other solvents).[4]

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

General Protocol for a Caspase-3 Activity Assay using (Z-DEVD)₂-R110

This protocol is a generalized procedure based on commercially available kits and published methods.

Materials:

-

(Z-DEVD)₂-R110 substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Cell lysate or purified caspase-3 enzyme

-

96-well black microplate

-

Fluorometric microplate reader with excitation at ~499 nm and emission at ~521 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of (Z-DEVD)₂-R110 in DMSO (e.g., 10 mM).

-

Reaction Setup:

-

In a 96-well black microplate, add the desired amount of cell lysate or purified enzyme to each well.

-

Bring the final volume in each well to a consistent amount (e.g., 50 µL) with assay buffer.

-

Include appropriate controls: a no-enzyme control (assay buffer only) and a no-substrate control (sample with DMSO vehicle).

-

-

Initiate Reaction:

-

Prepare a working solution of the (Z-DEVD)₂-R110 substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 20 µM).

-

Add the substrate working solution to each well to initiate the reaction (e.g., add 50 µL to each well for a final volume of 100 µL).

-

-

Incubation: Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 499 nm and an emission wavelength of approximately 521 nm using a microplate reader.

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from all readings to correct for background fluorescence.

-

The rate of the reaction can be determined by taking multiple readings over time (kinetic mode) or by a single endpoint reading.

-

The activity of the protease is proportional to the rate of fluorescence increase.

-

Conclusion

Rhodamine-based protease substrates represent a significant advancement in the field of enzyme kinetics and cellular analysis. Their superior sensitivity and favorable spectral properties have enabled researchers to probe the intricate roles of proteases in a wide array of biological processes with unprecedented detail. The continued development of novel rhodamine derivatives, including asymmetric designs and substrates for a broader range of proteases, promises to further expand the utility of this powerful class of reagents. This guide provides a solid foundation for both novice and experienced researchers to harness the full potential of rhodamine-based substrates in their scientific endeavors, from fundamental studies of enzyme mechanisms to high-throughput screening for novel therapeutic agents.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 2. Rhodamine 110 Label - Biosyntan GmbH [biosyntan.de]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Expression, maturation, and rhodamine-based fluorescence assay of human cathepsin K expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Fluorogenic Assay of Elastase Activity using (Cbz-Ala)₂-Rhodamine 110

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastase is a serine protease belonging to the chymotrypsin superfamily, known for its ability to cleave elastin, a key protein in the extracellular matrix of connective tissues. Human neutrophil elastase (HNE) is a particularly important enzyme involved in various physiological and pathological processes, including immune responses, inflammation, and tissue remodeling. Dysregulation of elastase activity is implicated in several diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and atherosclerosis. Therefore, the accurate measurement of elastase activity and the screening of its inhibitors are crucial for both basic research and drug development.

(Cbz-Ala₄)₂-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate for assaying elastase activity. This non-fluorescent bis-amide derivative of rhodamine 110 is sequentially cleaved by elastase. The initial cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the highly fluorescent rhodamine 110. The resulting increase in fluorescence intensity is directly proportional to the elastase activity. Assays based on rhodamine 110 are noted for their high sensitivity, often 50- to 300-fold greater than comparable coumarin-based substrates, and their fluorescence is pH-insensitive between pH 3 and 9.[1]

These application notes provide a detailed protocol for utilizing (Cbz-Ala₄)₂-Rhodamine 110 in a continuous, microplate-based fluorometric assay to determine elastase activity and to evaluate potential inhibitors.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the (Cbz-Ala₄)₂-Rhodamine 110 substrate by elastase. The substrate itself is non-fluorescent. Upon enzymatic action, the rhodamine 110 fluorophore is released in a two-step process, leading to a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the elastase activity in the sample. The fluorescence can be monitored kinetically using a fluorescence microplate reader with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the elastase assay using (Cbz-Ala₄)₂-Rhodamine 110.

| Parameter | Value | Notes |

| Excitation Wavelength | ~496 nm | Optimal excitation wavelength for the rhodamine 110 fluorophore. A range of 480-490 nm can also be used. |

| Emission Wavelength | ~520 nm | Optimal emission wavelength for the rhodamine 110 fluorophore. A range of 515-525 nm is also suitable. |

| Recommended Assay Buffer | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl | A common and effective buffer for elastase activity. Other buffers such as HEPES can also be used. The fluorescence of rhodamine 110 is stable between pH 3 and 9. |

| Assay Temperature | 25°C or 37°C | 37°C will result in higher enzyme activity. Consistent temperature control is critical for kinetic assays. |

| Final DMSO Concentration | ≤ 1% | The substrate is typically dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity. It is crucial to maintain a consistent final DMSO concentration across all wells. |

Table 1: General Assay Parameters

| Component | Recommended Stock Concentration | Recommended Final Concentration |

| (Cbz-Ala₄)₂-Rhodamine 110 Substrate | 1-10 mM in DMSO | 10-100 µM |

| Human Neutrophil Elastase (HNE) | 1 mg/mL in appropriate buffer | 10-100 ng/mL (0.3-3 nM) |

| Sivelestat (Inhibitor Control) | 1 mM in DMSO | Variable (for IC₅₀ determination) |

| Elafin (Inhibitor Control) | 100 µM in appropriate buffer | Variable (for IC₅₀ determination) |

Table 2: Recommended Reagent Concentrations

| Inhibitor | Target Elastase | Reported IC₅₀ | Notes |

| Sivelestat | Human Neutrophil Elastase | 44 nM | A potent and selective competitive inhibitor of human neutrophil elastase.[2] Does not significantly inhibit other proteases like trypsin, chymotrypsin, or cathepsin G at concentrations up to 100 µM.[2] |

| Elafin | Human Neutrophil Elastase | Potent inhibitor | An endogenous inhibitor of HNE and proteinase 3.[3] Its expression can be upregulated during inflammation.[4] |

Table 3: Inhibitor Data

Experimental Protocols

Materials and Reagents

-

(Cbz-Ala₄)₂-Rhodamine 110 (lyophilized powder)

-

Human Neutrophil Elastase (HNE), purified

-

Dimethyl sulfoxide (DMSO), anhydrous, high-quality

-

Tris-HCl

-

Sodium Chloride (NaCl)

-

Deionized water (dH₂O)

-

Black, flat-bottom 96-well microplates (for fluorescence assays)

-

Fluorescence microplate reader with appropriate filters

-

Sivelestat or other elastase inhibitors (optional)

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5):

-

Dissolve 6.06 g of Tris base and 8.77 g of NaCl in 800 mL of dH₂O.

-

Adjust the pH to 7.5 with 1 M HCl.

-

Bring the final volume to 1 L with dH₂O.

-

Filter through a 0.22 µm filter and store at 4°C.

-

-

Substrate Stock Solution (10 mM):

-

Prepare a 10 mM stock solution of (Cbz-Ala₄)₂-Rhodamine 110 in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Human Neutrophil Elastase (HNE) Stock Solution (1 mg/mL):

-

Reconstitute lyophilized HNE in the recommended buffer (e.g., 50 mM Sodium Acetate, pH 5.5) to a concentration of 1 mg/mL.

-

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

HNE Working Solution:

-

On the day of the assay, dilute the HNE stock solution in Assay Buffer to the desired concentration (e.g., 20-200 ng/mL for a 2X working solution). Keep on ice.

-

-

Inhibitor Stock and Working Solutions (Optional):

-

Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., 1 mM Sivelestat in DMSO).

-

Prepare serial dilutions of the inhibitor in Assay Buffer to generate a range of concentrations for IC₅₀ determination.

-

Assay Workflow

Detailed Protocol for Elastase Activity Assay (96-well plate format)

-

Plate Setup:

-

Design the plate layout to include wells for:

-

Blank (No Enzyme): 100 µL Assay Buffer.

-

Positive Control (No Inhibitor): 50 µL Assay Buffer + 50 µL 2X HNE Working Solution.

-

Test Samples/Inhibitors: 50 µL Inhibitor Dilution + 50 µL 2X HNE Working Solution.

-

-

Prepare all wells in duplicate or triplicate.

-

-

Enzyme and Inhibitor Addition:

-

Add 50 µL of the appropriate inhibitor dilutions or Assay Buffer (for positive control) to the designated wells.

-

Add 50 µL of the 2X HNE Working Solution to all wells except the blank wells. The total volume in each well should be 100 µL.

-

-

Pre-incubation:

-

Incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme and inhibitor to interact.

-

-

Reaction Initiation:

-

Prepare a 2X working solution of the (Cbz-Ala₄)₂-Rhodamine 110 substrate by diluting the stock solution in Assay Buffer.

-

Add 100 µL of the 2X substrate working solution to all wells to initiate the reaction. The final reaction volume will be 200 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.

-

-

Data Analysis:

-

For each well, plot RFU versus time.

-

Determine the reaction velocity (V) by calculating the slope of the linear portion of the curve (ΔRFU/min).

-

Subtract the velocity of the blank wells from all other wells.

-

To determine the percent inhibition for each inhibitor concentration, use the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

The protocol described provides a robust and highly sensitive method for measuring elastase activity and screening for inhibitors using the fluorogenic substrate (Cbz-Ala₄)₂-Rhodamine 110. The use of a continuous kinetic assay in a microplate format allows for high-throughput analysis, making it a valuable tool for research and drug discovery in fields where elastase activity is a key target. Careful attention to reagent preparation, especially maintaining a low and consistent final DMSO concentration, is critical for obtaining accurate and reproducible results.

References

- 1. Rhodamine-based compounds as fluorogenic substrates for serine proteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]